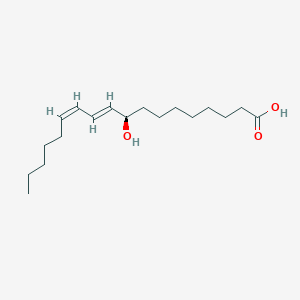

9R-HODE

Übersicht

Beschreibung

9(R)-HODE is a 9-HODE in which the 9-hydroxy group has R-stereochemistry. It is a conjugate acid of a 9(R)-HODE(1-). It is an enantiomer of a 9(S)-HODE.

9R-hydroxy-10E,12Z-octadecadienoic acid is a natural product found in Lithothamnion corallioides, Discopodium penninervium, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Rolle in biologischen Systemen

9R-HODE spielt eine bedeutende Rolle in biologischen Systemen. Es ist ein Metabolit von Linolsäure, einer essentiellen Fettsäure bei Säugetieren . Es wird sowohl in Pflanzen als auch in Säugetieren, einschließlich Menschen und Mäusen, produziert .

Entzündung und Immunität

This compound ist an den Prozessen der Entzündung und Immunität beteiligt. Es ist Teil der Cyclooxygenase- und Lipoxygenase-Pfade, die an der Produktion von Molekülen beteiligt sind, die Entzündungen vermitteln .

Chemotaxis

Es wurde festgestellt, dass this compound Chemotaxis induziert, d.h. die Bewegung eines Organismus als Reaktion auf einen chemischen Reiz . Dies könnte Auswirkungen auf das Verständnis der Zellbewegung und -interaktion im Körper haben.

Interaktionen mit Rezeptoren

Diese Verbindung erhöht die Spiegel bestimmter Rezeptoren, wie z.B. des Chemokin-(C-C-Motiv)-Rezeptors 9 (CCR9) und des Chemokin-(C-X-C-Motiv)-Rezeptors 4 (CXCR4) . Diese Rezeptoren sind an verschiedenen biologischen Prozessen beteiligt, einschließlich Immunantworten.

Hemmung der Zytokinfreisetzung

Es wurde festgestellt, dass this compound die Freisetzung von Interleukin-6 (IL-6) hemmt, einem Zytokin, das an Entzündungs- und Immunreaktionen beteiligt ist .

Einsatz in der Biotechnologie

In der Biotechnologie kann this compound aus Linolsäure unter Verwendung genetisch veränderter Bakterien, wie z.B. Escherichia coli, hergestellt werden . Dies könnte möglicherweise dazu verwendet werden, this compound in großen Mengen für Forschungs- oder therapeutische Zwecke zu produzieren.

Wirkmechanismus

Target of Action

9R-Hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) is a metabolite of the essential fatty acid, linoleic acid . It is known to act as an endogenous agonist of transient receptor potential vanilloid-1 (TRPV1) channels , which play a crucial role in pain perception and inflammation .

Mode of Action

This compound interacts with its primary target, the TRPV1 channels, and induces chemotaxis . This interaction results in an increase in the levels of chemokine receptors, such as chemokine (C-C motif) receptor 9 (CCR9) and chemokine (C-X-C motif) receptor 4 (CXCR4), and inhibits the release of interleukin-6 (IL-6) in primary human monocytes .

Biochemical Pathways

This compound is formed from linoleic acid by cyclooxygenases (COX) and lipoxygenase (LO) enzymes . It is involved in various biochemical pathways, including amino acid metabolism, glucose metabolism, and energy metabolism . By mediating these metabolic pathways or single molecules related to insulin resistance, such as kynurenine, myo-inositol, and the branched-chain amino acids leucine, isoleucine, and valine, this compound achieves its therapeutic effect .

Pharmacokinetics

It is known that this compound can be detected in various tissues, including the liver, kidney, muscle, plasma, and feces , suggesting a wide distribution in the body.

Result of Action

The action of this compound results in significant hypoglycemic effects . It has been shown to regulate dynamic fasting blood glucose, postprandial glucose, and body weight . It also has an attenuation effect on renal lesions . Moreover, this compound can reverse the lipid metabolism disorder in diabetic mice mainly by regulating phosphatidylinositols, lysophosphatidylcholines, phosphatidylserine, phosphatidylglycerols, lysophosphatidylglycerols, and triglycerides in both tissues and plasma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, oxidative stress conditions may lead to the formation of this compound in cells and tissues . Furthermore, treatment with this compound significantly modifies the structure and composition of the gut microbiota, increasing the levels of short-chain fatty acid (SCFA)-producing bacteria . These results are consistent with the increased SCFA levels in both the colon content and plasma of diabetic mice treated with this compound , suggesting that the gut microbiota environment plays a crucial role in the action of this compound.

Biochemische Analyse

Biochemical Properties

9R-Hydroxy-10E,12Z-Octadecadienoic Acid interacts with various enzymes, proteins, and other biomolecules. It is capable of donating a hydron to an acceptor, acting as a Bronsted acid . It is also known to induce chemotaxis, increase the levels of chemokine (C-C motif) receptor 9 (CCR9) and chemokine (C-X-C motif) receptor 4 (CXCR4), and inhibit IL-6 release in primary human monocytes .

Cellular Effects

9R-Hydroxy-10E,12Z-Octadecadienoic Acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression. For instance, it has been found to increase the expression of CCR9 and CXCR4 in monocytes .

Molecular Mechanism

At the molecular level, 9R-Hydroxy-10E,12Z-Octadecadienoic Acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to activate peroxisome proliferator-activated receptor gamma (PPARγ) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 9R-Hydroxy-10E,12Z-Octadecadienoic Acid can change over time. It has been found to induce metabolomic alterations primarily by affecting the levels of amino acids, organic acids, alcohols, and amines related to amino acid metabolism, glucose metabolism, and energy metabolism .

Metabolic Pathways

9R-Hydroxy-10E,12Z-Octadecadienoic Acid is involved in various metabolic pathways. It is a key player in the biosynthesis pathway of prostanoids, a class of C20 oxylipins mainly derived from arachidonate .

Eigenschaften

IUPAC Name |

(9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDSHTNEKLQQIJ-WXUVIADPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10075-11-3 | |

| Record name | alpha-Dimorphecolic acid, (9R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-DIMORPHECOLIC ACID, (9R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6CFV4K3WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

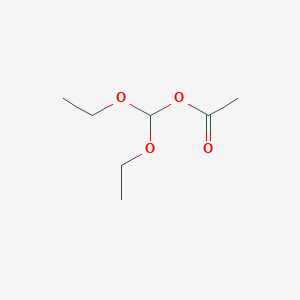

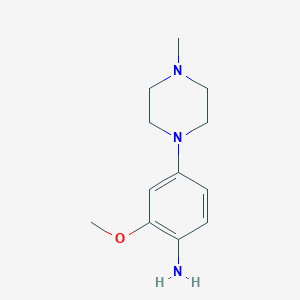

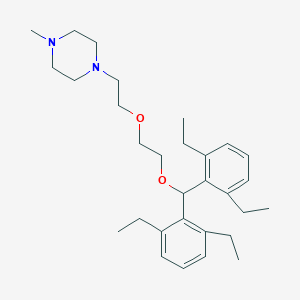

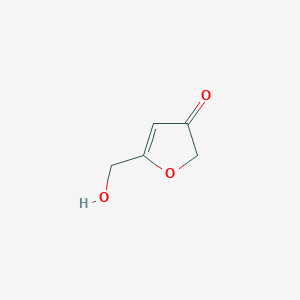

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

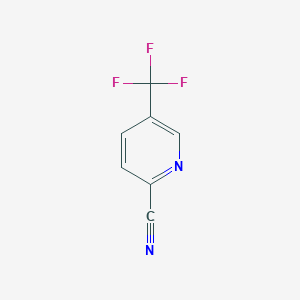

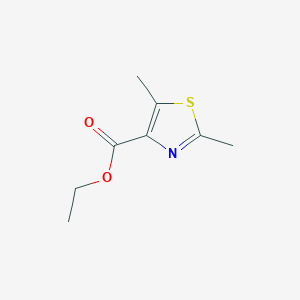

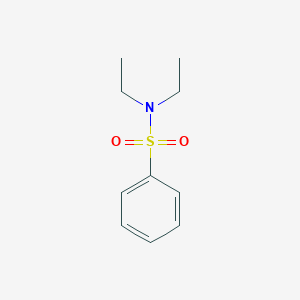

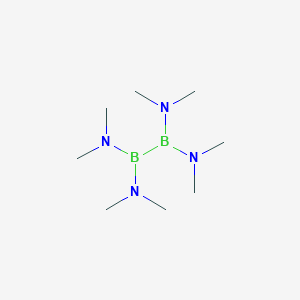

Feasible Synthetic Routes

Q1: What are the main sources of 9R-hydroxy-10E,12Z-octadecadienoic acid in biological systems?

A1: 9R-hydroxy-10E,12Z-octadecadienoic acid (9R-HODE) is primarily produced from linoleic acid through enzymatic oxidation. Studies show that prostaglandin H-synthase-2 (COX-2) is a key enzyme in this process, particularly in human dermal fibroblasts stimulated with interleukin-1beta. [] Additionally, 8-lipoxygenase has been identified as another enzyme capable of generating this compound from linoleic acid, as observed in mouse skin models. [] These findings highlight the involvement of specific enzymatic pathways in this compound biosynthesis.

Q2: How does this compound interact with cells, and what are the downstream effects?

A2: Research suggests that this compound interacts with the G2A receptor on human keratinocytes. [] This interaction triggers a cascade of signaling events, including guanosine 5'-O-(3-thio)triphosphate binding, intracellular calcium mobilization, and activation of mitogen-activated protein kinase and c-Jun N-terminal kinase. [] These signaling pathways ultimately lead to actin rearrangement, which can disrupt the epidermal barrier function. []

Q3: What is the role of this compound in inflammation and disease?

A3: this compound, along with its enantiomer 9S-HODE and 13-HODE, are considered inflammatory markers in various diseases. [] In skin, elevated levels of 9-HODE and 13-HODE are found after exposure to oxidative stress, UV-B radiation, and in psoriatic lesions. [] Moreover, this compound and other oxidized lipids, alongside lysophosphatidylcholine (LPC), can induce chemotaxis and intracellular calcium influx in human natural killer (NK) cells. [] They can also inhibit NK cell lysis of tumor target cells. [] These findings point to a complex role of this compound in inflammation and its potential involvement in various disease processes.

Q4: Are there any known differences in the biological activities of this compound and its enantiomer, 9S-HODE?

A4: Yes, research indicates distinct biological activities for the two enantiomers. While both this compound and 9S-HODE are ligands for the G2A receptor, they can induce different cellular responses. For instance, 9S-HODE, but not this compound, has been shown to evoke the secretion of interleukin-6 (IL-6), IL-8, and granulocyte-macrophage colony-stimulating factor in human keratinocytes. [] Furthermore, studies using human monocytes revealed contrasting effects of the enantiomers on intracellular calcium influx. [] These observations highlight the importance of stereochemistry in determining the biological activity of this compound and its enantiomer.

Q5: Can this compound be produced through biotechnological approaches?

A5: Yes, researchers have successfully produced this compound enzymatically using a recombinant 9R-lipoxygenase from Nostoc sp. SAG 25.82. [] This enzyme exhibits high selectivity for linoleic acid, converting it efficiently into this compound. [] This approach offers a promising avenue for the large-scale production of this compound for research and potential therapeutic applications.

Q6: What analytical techniques are commonly employed to study this compound?

A6: A combination of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is frequently used to separate, identify, and quantify this compound and other related lipids in biological samples. [] These techniques provide the sensitivity and selectivity necessary for accurately measuring this compound levels and investigating its metabolism in various biological contexts.

Q7: Are there any studies investigating the therapeutic potential of this compound?

A7: While not directly focused on this compound itself, research has explored the therapeutic potential of compounds containing it. One study examined the hypoglycemic effects of an extract from Cortex lycii, identifying this compound as an active component. [] This research highlighted this compound's potential role in modulating glucose metabolism and alleviating diabetic complications, suggesting avenues for future investigation into its therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S,3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]acetonitrile](/img/structure/B157026.png)